1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole
Overview
Description
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is a chemical compound with a unique structure that includes an azido group, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-bromo-2-fluorobenzene, undergoes a nucleophilic substitution reaction with sodium azide to form 4-azido-2-fluorobenzene.
Introduction of the Pyrazole Ring: The intermediate 4-azido-2-fluorobenzene is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone undergoes cyclization to form the pyrazole ring.
Introduction of the Azidoethyl Group: The final step involves the reaction of the pyrazole derivative with ®-1-chloro-2-azidoethane under basic conditions to introduce the azidoethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole can undergo various chemical reactions, including:
Azide-Alkyne Huisgen Cycloaddition: This compound can participate in click chemistry reactions, particularly the azide-alkyne Huisgen cycloaddition, to form 1,2,3-triazoles.
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Azide-Alkyne Huisgen Cycloaddition: Copper(I) catalysts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: Triphenylphosphine or lithium aluminum hydride in anhydrous solvents.
Major Products
1,2,3-Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1R)-1-azidoethyl]-2-chlorophenyl}-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-{4-[(1R)-1-azidoethyl]-2-bromophenyl}-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable building block in medicinal chemistry.
Properties
IUPAC Name |
1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-8(15-16-13)9-3-4-11(10(12)7-9)17-6-2-5-14-17/h2-8H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNOEUNTYNZLF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210108 | |
Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820572-01-7 | |
Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820572-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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